molecular formula C18H31N3 B10885960 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine

1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine

Cat. No.: B10885960
M. Wt: 289.5 g/mol
InChI Key: LNKXBJRJYVFVEV-UHFFFAOYSA-N
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Description

1-[1-(Bicyclo[221]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine is a complex organic compound featuring a bicyclic structure fused with piperidine and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine typically involves multiple steps. One common method includes the reaction of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide. This reaction yields a group of framework N-[(oxiran-2-yl)methyl]sulfonamides and a series of new dioxiranes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxy acids, reducing agents such as hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides
  • N-(oxiran-2-yl)methyl-N-(exo-5,6-epoxybicyclo[2.2.1]heptan-endo-2-ylmethyl)arenesulfonamides

Uniqueness

1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine is unique due to its combination of bicyclic, piperidine, and piperazine structures. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C18H31N3

Molecular Weight

289.5 g/mol

IUPAC Name

1-[1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-methylpiperazine

InChI

InChI=1S/C18H31N3/c1-19-8-10-21(11-9-19)18-4-6-20(7-5-18)14-17-13-15-2-3-16(17)12-15/h2-3,15-18H,4-14H2,1H3

InChI Key

LNKXBJRJYVFVEV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)CC3CC4CC3C=C4

Origin of Product

United States

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